N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide
Description
N-[(2E)-5-(Propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide is a thiadiazole-quinoline hybrid compound. Its structure features a 1,3,4-thiadiazole core substituted with a propan-2-yl group and a quinoline-2-carboxamide moiety, stabilized in an (E)-configuration at the imine bond.
Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9(2)14-18-19-15(21-14)17-13(20)12-8-7-10-5-3-4-6-11(10)16-12/h3-9H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESCXKMQVAUZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with appropriate thiadiazole precursors. One common method involves the condensation of quinoline-2-carboxylic acid with 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Synthesis of the Compound
The compound can be synthesized through various methods that typically involve the reaction of quinoline derivatives with thiadiazole moieties. The synthetic pathways often focus on optimizing yield and purity while ensuring the stability of the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide. These compounds have shown effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics.
For instance, compounds featuring similar structures have demonstrated significant inhibition against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to established drugs like Isoniazid .
Anticancer Properties
The anticancer potential of quinoline derivatives has been extensively studied. Compounds related to this compound have exhibited activity against various cancer cell lines. Specific studies have reported that derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
- Antitubercular Activity :
-
Anticancer Activity :
- Research on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates showed promising anticancer activity against HCT-116 and MCF-7 cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests a potential pathway for developing new anticancer agents based on similar structural frameworks.
Pharmaceutical Development
Given its promising biological activities, this compound can be explored further for:
- Development of novel antibiotics targeting resistant bacterial strains.
- Creation of new anticancer therapies aimed at specific cancer types.
Research and Development
Ongoing research into the structure-function relationship of this compound could lead to enhanced derivatives with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include derivatives with variations in the thiadiazole substituents, aromatic systems (e.g., coumarin, benzylidene), and functional groups. A comparative analysis of physicochemical properties is summarized below:
Notes:
- The target compound shares structural similarities with N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (), differing in the thiadiazole substituent (propan-2-yl vs. cyclopropyl) and carboxamide position (quinoline-2 vs. quinoline-4) .
- Compounds with coumarin or benzylidene moieties () exhibit lower melting points (171–242°C) compared to hydrazone derivatives (235–277°C) .
Biological Activity
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound's structure features a thiadiazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by relevant studies and data.
Structural Characteristics
The compound is characterized by the following structural features:
- Thiadiazole Ring : Contributes to various biological interactions.
- Quinoline Backbone : Known for its pharmacological properties.
- Carboxamide Group : Enhances solubility and bioactivity.
Anticancer Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant anticancer properties. The mechanism of action typically involves:
- Inhibition of DNA and RNA Synthesis : Thiadiazoles can interfere with nucleic acid synthesis, crucial for cancer cell proliferation .
- Targeting Key Kinases : The heteroatoms in the thiadiazole can interact with kinases involved in tumorigenesis .
A study reported that derivatives of thiadiazole showed cytotoxic effects against various cancer cell lines, including:
- HCT116 (Colon Cancer) : GI50 values ranging from 0.74 to 10.0 μg/mL.
- MCF-7 (Breast Cancer) : Notable growth inhibition observed .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related thiadiazole derivatives have shown effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA) : One derivative demonstrated MIC values below 1 μg/mL against MRSA strains, indicating strong antibacterial potency .
Comparative Analysis of Similar Compounds
A comparison with structurally similar compounds highlights the unique biological activity of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(1-methyl-1H-indol-3-yl)prop-2-enoic acid | Indole ring; different functional groups | Anticancer activity |
| 1-(1H-Indol-3-Yl)-2-Phenyl-Ethanone | Indole derivative; phenyl group | Antimicrobial properties |
| 5-(4-methoxyphenyl)-1H-indole | Indole core; methoxy substitution | Antioxidant effects |
The presence of both a quinoline and a thiadiazole ring in the compound may provide synergistic effects not seen in other derivatives.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Thiadiazole Derivatives Against Cancer : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds showed IC50 values as low as 0.20 μM against L1210 (mouse leukemia) cells .
- Antibacterial Efficacy : In a study evaluating N-thiadiazole derivatives, one compound showed significant antibacterial activity against drug-resistant strains with an MIC value of 0.25 μg/mL against MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
